molecular formula C10H11ClN4O B2838492 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole CAS No. 552814-58-1

5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole

Cat. No.: B2838492
CAS No.: 552814-58-1
M. Wt: 238.68
InChI Key: ALDOOZVZBVSDKI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole is a tetrazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 5 and a 4-ethoxyphenyl (-C₆H₄-OCH₂CH₃) substituent at position 1 of the tetrazole ring. This compound is of interest in pharmaceutical and materials chemistry due to the reactive chloromethyl group, which enables further functionalization, and the ethoxyphenyl moiety, which may influence lipophilicity and biological interactions .

Properties

IUPAC Name

5-(chloromethyl)-1-(4-ethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c1-2-16-9-5-3-8(4-6-9)15-10(7-11)12-13-14-15/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOOZVZBVSDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole typically involves the reaction of 4-ethoxyphenylhydrazine with sodium azide and formaldehyde. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

  • Substituted tetrazoles with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that tetrazole derivatives, including 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole, exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted tetrazoles demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that modifications at the 5-position enhance antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties
Tetrazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. In one study, compounds were synthesized and evaluated for their ability to inhibit carrageenan-induced paw edema in rats. Some tetrazole derivatives showed comparable potency to standard anti-inflammatory drugs like diclofenac . The analgesic activity was assessed using various methods, indicating that specific derivatives could provide effective pain relief.

Material Science

Explosives and Functional Materials
The unique structural features of tetrazoles make them suitable for applications in explosives and other functional materials. Tetrazoles are known for their high energy content and stability, which are desirable properties in explosive formulations. Research has demonstrated that modifications to the tetrazole ring can enhance the performance characteristics of these materials .

Synthesis of Advanced Materials
The synthesis of this compound can be achieved through microwave-assisted methods, which improve yield and reduce reaction time. This efficiency is crucial for scaling up production for industrial applications . The use of heterogeneous catalysts has been reported to facilitate the synthesis while allowing for easier product recovery .

Agricultural Chemistry

Pesticidal Applications
Tetrazole derivatives have potential applications as pesticides due to their biological activity against various pests. Studies have indicated that certain compounds can effectively inhibit the growth of plant pathogens, making them candidates for agricultural use . The efficacy of these compounds can be enhanced through structural modifications.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus, E. coli
Anti-inflammatory drugsComparable potency to diclofenac in animal models
Material ScienceExplosivesHigh energy content; structural modifications enhance performance
Advanced material synthesisMicrowave-assisted synthesis improves yield
Agricultural ChemistryPesticidesEffective against plant pathogens

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various tetrazole derivatives, it was found that a specific compound exhibited an MIC value lower than standard antibiotics against multiple bacterial strains. This highlights the potential of tetrazoles as alternatives or adjuncts to existing antimicrobial therapies .

Case Study 2: Synthesis Techniques
A study focused on optimizing the synthesis of this compound using microwave irradiation and solid acid catalysts. The results showed a significant increase in yield (up to 99%) compared to traditional methods, emphasizing the advantages of modern synthetic techniques in producing complex organic compounds efficiently .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the chloromethyl and ethoxyphenyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Substituent Effects

The physicochemical and biological properties of tetrazoles are highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Tetrazole Derivatives
Compound Name Substituents (Position 1/5) Melting Point (°C) Yield (%) Key Applications/Notes References
5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole 4-Ethoxyphenyl / Chloromethyl N/A N/A Pharmaceutical intermediate
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Chlorophenyl / Methyl 148–150 85 Antimicrobial studies
1-(3,4,5-TMP)-5-(4-ethoxyphenyl)-1H-tetrazole (4l) 3,4,5-Trimethoxyphenyl / 4-Ethoxyphenyl 170–171 53 Anticancer (CA-4 analogs)
5-(3-Chloro-4-ethoxyphenyl)-1-(3,4,5-TMP)-1H-tetrazole (4m) 3,4,5-TMP / 3-Chloro-4-ethoxyphenyl 75–77 52 High lipophilicity
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Thioethyl / Chlorobenzyloxy 160–162 78 Antimicrobial activity

Key Observations:

  • Chlorine vs. Alkoxy Groups: Chlorine substituents (e.g., in 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) increase molecular polarity and melting points compared to ethoxy or methoxy groups. For example, 4m, with a chloroethoxy group, has a lower melting point (75–77°C) due to reduced crystallinity .
  • Chloromethyl Reactivity: The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, distinguishing it from methyl or aryl-substituted analogs (e.g., compound 4l) .

Spectral and Analytical Data

  • IR/NMR Trends: Chloromethyl groups exhibit C-Cl stretching at ~600–800 cm⁻¹ (IR) and δ ~4.5 ppm for -CH₂Cl (¹H NMR). Ethoxyphenyl groups show aromatic protons at δ 6.8–7.4 ppm and -OCH₂CH₃ signals at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • Mass Spectrometry: Chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic M+2 peaks in EI-MS, aiding structural confirmation .

Biological Activity

5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole is a compound belonging to the class of 5-substituted 1H-tetrazoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific tetrazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted reactions and multicomponent reactions. For instance, a common synthetic route involves the reaction of sodium azide with appropriate nitrile derivatives under optimized conditions, yielding high purity and yield of the desired tetrazole derivative .

Method Yield Conditions
Microwave-assisted synthesis80-99%i-PrOH/water mixture, 160 °C
Multicomponent reactionVariableUse of catalysts like TiCl4/SiO2

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, a study indicated that derivatives with a 4-ethoxyphenyl group at the C-5 position showed enhanced activity against multidrug-resistant cancer cells, with IC50 values ranging from 0.3 to 8.1 nM . The mechanism of action appears to involve inhibition of tubulin polymerization at the colchicine site, leading to apoptosis through mitochondrial pathways .

Antimicrobial Activity

In addition to anticancer properties, tetrazole derivatives have been evaluated for their antimicrobial activities. Some studies reported that certain 5-substituted tetrazoles demonstrated in vitro antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against various strains .

Case Studies

Several case studies highlight the efficacy of tetrazole derivatives in clinical settings:

  • Anticancer Activity in Xenograft Models : In vivo studies using HT-29 xenografts in nude mice showed that compounds like this compound significantly reduced tumor growth compared to controls, indicating potential as an antimitotic agent .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various tetrazole derivatives. Results indicated that those with a chloromethyl group exhibited superior activity against Bacillus cereus and Pseudomonas aeruginosa, suggesting structural modifications can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. The presence of electron-withdrawing groups (like chlorine) and varying alkyl chain lengths significantly impacts their pharmacodynamics. For example:

  • Chlorine Substitution : Enhances binding affinity and increases antiproliferative activity.
  • Alkyl Chain Variation : Modifications from ethoxy to propoxy groups resulted in decreased efficacy, highlighting the importance of hydrophobic interactions in biological systems .

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole, and how can reaction conditions be systematically optimized?

A robust synthesis involves nucleophilic substitution and cyclization. For example, chloromethylation of a tetrazole precursor can be achieved using formaldehyde and HCl under controlled temperatures (70–80°C). Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) enhance yield by stabilizing intermediates . Optimization requires monitoring via TLC, adjusting molar ratios (e.g., 1:1 substrate:catalyst), and purification via recrystallization in aqueous acetic acid. Challenges include side reactions from over-chlorination; fractional crystallization or column chromatography may mitigate this .

Q. How can spectroscopic techniques (FT-IR, NMR) resolve structural ambiguities in this compound?

  • FT-IR : The tetrazole ring’s C–N stretch appears at ~780–800 cm⁻¹, while the chloromethyl group’s C–Cl vibration is near 650–700 cm⁻¹. Overlapping bands (e.g., aryl C–H stretches) require deconvolution or comparison to reference spectra .
  • ¹H NMR : The ethoxyphenyl group’s aromatic protons show doublets (δ 6.8–7.4 ppm, J = 8–9 Hz), while the chloromethyl (–CH₂Cl) protons resonate as a singlet at δ 4.5–5.0 ppm. Signal splitting due to tetrazole tautomerism (1H vs. 2H forms) can be resolved using deuterated solvents and variable-temperature NMR .

Q. What crystallographic strategies ensure accurate structural determination of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

  • Crystal selection: Opt for needle-like crystals to minimize absorption errors.
  • Data collection: Use Cu-Kα radiation (λ = 1.5418 Å) for heavy-atom (Cl) localization.
  • Refinement: Apply SHELXL’s restraints for disordered ethoxy groups and anisotropic displacement parameters for non-H atoms. Validate via R-factor convergence (<0.05) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Substituent modulation : Replace the chloromethyl group with bromomethyl or hydroxymethyl to assess halogen-dependent bioactivity (e.g., antimicrobial potency).
  • Scaffold hybridization : Introduce sulfonyl or furanyl moieties (as in related tetrazoles) to enhance binding to targets like carbonic anhydrase or cyclooxygenase .
  • Computational docking : Use AutoDock Vina to predict interactions with enzymes (e.g., COX-2), prioritizing analogs with lower binding energies (<−8 kcal/mol) .

Q. How can conflicting data on reaction yields or purity be resolved during scale-up?

  • Contradiction analysis : Compare batch-specific variables (e.g., catalyst aging, solvent traces). For example, PEG-400’s hygroscopicity may reduce catalytic efficiency over time .
  • Advanced analytics : Employ HPLC-MS to detect low-abundance byproducts (e.g., dechlorinated derivatives). Adjust quenching protocols (e.g., rapid ice-water cooling) to suppress hydrolysis .

Q. What computational methods validate the electronic effects of substituents on tetrazole reactivity?

  • DFT calculations : Gaussian 09 simulations at the B3LYP/6-311+G(d,p) level reveal electron-withdrawing effects of –Cl and –OEt groups. Fukui indices identify nucleophilic sites (e.g., N2 of the tetrazole ring) prone to electrophilic attack .
  • Molecular dynamics (MD) : Simulate solvation in DMSO/water mixtures to predict aggregation behavior, critical for bioavailability studies .

Methodological Notes

  • Synthesis : Prioritize heterogenous catalysis (e.g., clay catalysts) for eco-friendly scaling .
  • Characterization : Cross-validate crystallographic data with spectroscopic results to confirm tautomeric forms .
  • Data interpretation : Use PLATON to check for twinning or disorder in SCXRD data, ensuring structural accuracy .

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